1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine
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Overview
Description
1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a difluoromethyl group and a methyl group attached to the pyrazole rings
Preparation Methods
The synthesis of 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine involves several steps:
Starting Materials: The synthesis begins with the preparation of the pyrazole rings. Common starting materials include hydrazines and 1,3-diketones.
Formation of Pyrazole Rings: The pyrazole rings are formed through cyclization reactions. For instance, the reaction between hydrazine derivatives and 1,3-diketones under acidic or basic conditions can yield pyrazoles.
Introduction of Difluoromethyl and Methyl Groups: The difluoromethyl group can be introduced using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents. The methyl group can be introduced through alkylation reactions using methyl iodide or similar reagents.
Coupling of Pyrazole Rings: The final step involves coupling the two pyrazole rings through a methylene bridge. This can be achieved using formaldehyde or other methylene donors under appropriate conditions.
Industrial production methods may involve optimizing these steps to enhance yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms of the pyrazole rings. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can occur at the difluoromethyl group, converting it to a methyl group. Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole rings. Halogenation, nitration, and sulfonation are common substitution reactions. Reagents such as halogens (Cl2, Br2), nitric acid, and sulfuric acid are used.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules. Reagents such as palladium catalysts and boronic acids are commonly used in these reactions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipyretic properties. This compound may exhibit similar activities and is being investigated for its potential therapeutic uses.
Agrochemicals: The compound is explored for its potential as a fungicide or herbicide. Pyrazole derivatives are known to inhibit specific enzymes in fungi and plants, making them effective in crop protection.
Biological Research: The compound is used in biological research to study enzyme inhibition and protein interactions. Its unique structure allows it to interact with specific biological targets, providing insights into biochemical pathways.
Industrial Applications: The compound is used as an intermediate in the synthesis of other complex molecules. .
Mechanism of Action
The mechanism of action of 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites. For instance, it may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation.
Protein Interactions: The compound can interact with proteins, altering their structure and function. This can affect various cellular processes, including signal transduction and gene expression.
Pathway Modulation: By interacting with specific molecular targets, the compound can modulate biochemical pathways. .
Comparison with Similar Compounds
1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine can be compared with other similar compounds:
Isopyrazam: A fungicide with a similar pyrazole structure. It is known for its high efficacy against fungal pathogens.
Sedaxane: Another fungicide with a difluoromethyl group. It is used in crop protection and has a broad spectrum of activity.
Bixafen: A pyrazole-based fungicide with a similar mechanism of action. It inhibits specific enzymes in fungi, leading to their death.
Fluxapyroxad: A fungicide with a pyrazole structure. It is known for its long-lasting activity and effectiveness against a wide range of fungal diseases.
Benzovindiflupyr: A fungicide with a difluoromethyl group. .
These compounds share structural similarities with this compound but may differ in their specific activities and applications.
Properties
Molecular Formula |
C10H14ClF2N5 |
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Molecular Weight |
277.70 g/mol |
IUPAC Name |
1-[1-(difluoromethyl)pyrazol-3-yl]-N-[(1-methylpyrazol-4-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C10H13F2N5.ClH/c1-16-7-8(5-14-16)4-13-6-9-2-3-17(15-9)10(11)12;/h2-3,5,7,10,13H,4,6H2,1H3;1H |
InChI Key |
AFNYKWLLUQHAPH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CNCC2=NN(C=C2)C(F)F.Cl |
Origin of Product |
United States |
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